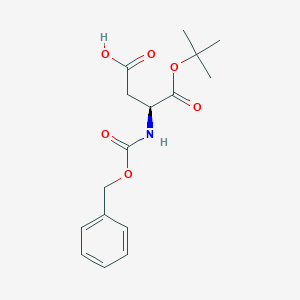

![molecular formula C14H19N3O3 B112731 Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate CAS No. 525586-95-2](/img/structure/B112731.png)

Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A new library of structurally modified 3- (piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique .Chemical Reactions Analysis

In the field of anti-tubercular agents, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Applications De Recherche Scientifique

Antimicrobial Activity

- Synthesis and Antibacterial Studies : A study on the synthesis of 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene Derivatives showed these compounds exhibited significant antibacterial activities against both Gram-positive and Gram-negative bacteria. Some compounds were highly active, demonstrating the potential for developing new antibacterial agents (Desai & Chikhalia, 2005).

- Potential Antimicrobial Agents : Another research synthesized 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives and evaluated them for their antibacterial and antifungal activities. These compounds showed significant antimicrobial activity, highlighting the role of piperazine derivatives in the development of new antimicrobial drugs (Rameshkumar et al., 2003).

Antiviral Activity

- Anti-HIV Activity : A synthesis and evaluation of new 5-substituted Piperazinyl-4-nitroimidazole Derivatives were conducted with the aim of developing new non-nucleoside reverse transcriptase inhibitors for HIV. This study found that the synthesized compounds had considerable anti-HIV-1 and anti-HIV-2 activity in MT-4 cells (Al-Masoudi et al., 2007).

Enzyme Inhibition

- Acetylcholinesterase Inhibition : Research on the synthesis and evaluation of benzothiazole derivatives bearing piperazine and thiocarbamate moieties investigated their potential anticholinesterase properties. This study found some of these compounds significantly inhibited acetylcholinesterase, suggesting potential applications in treating diseases related to enzyme dysfunction (Mohsen et al., 2014).

Antitubercular Activity

- Mycobacterium Tuberculosis Inhibition : A series of molecules were designed, synthesized, and screened for their activity against Mycobacterium tuberculosis. Among the compounds studied, some showed promising inhibition of Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase super coiling assay. This indicates potential applications in developing new antitubercular agents (Reddy et al., 2014).

Propriétés

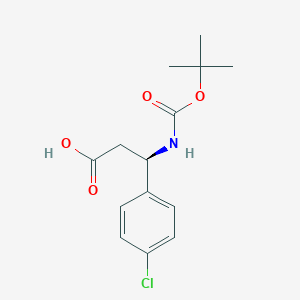

IUPAC Name |

benzyl N-(2-oxo-2-piperazin-1-ylethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c18-13(17-8-6-15-7-9-17)10-16-14(19)20-11-12-4-2-1-3-5-12/h1-5,15H,6-11H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYRDBUFDHSEQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CNC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B112658.png)